tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

Description

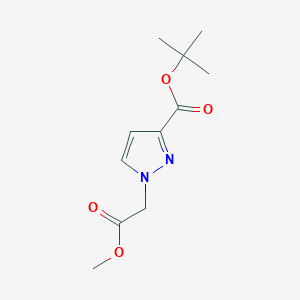

tert-Butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS: 1855889-55-2) is a pyrazole-based ester with a molecular formula of C₁₁H₁₆N₂O₄ and a molecular weight of 240.26 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 3-position with a tert-butyl carboxylate ester. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its modular reactivity and stability imparted by the tert-butyl group .

Properties

IUPAC Name |

tert-butyl 1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-13(12-8)7-9(14)16-4/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWBPBQQVCKQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate and methoxyacetic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters or amides.

Scientific Research Applications

Synthetic Chemistry

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to synthesize more complex molecules. For instance, it can be used in the preparation of pyrazole derivatives, which are important in developing pharmaceuticals and agrochemicals .

Biological Applications

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications such as anti-inflammatory and anticancer treatments. The mechanism of action typically involves binding to the active site of enzymes, thereby inhibiting their activity and altering biochemical pathways .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities due to its ability to modulate enzyme activity and affect cell signaling pathways. Its derivatives have shown promise in preclinical trials for various conditions, including cancer and chronic inflammatory diseases .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the enzyme inhibitory effects of this compound on cyclooxygenase enzymes (COX). The results indicated that the compound significantly inhibited COX activity, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, researchers evaluated the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells through the modulation of specific signaling pathways, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl Pyrazole Carboxylates

- Ethyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8f): Substituents: 2,4-Dichlorophenyl at N1 and methoxy-oxoethyl at C3. Physical Properties: Melting point 81–82°C; 72% yield.

tert-Butyl 3-Amino-5-methyl-1H-pyrazole-1-carboxylate (5)

- Substituents: Amino group at C3 and methyl at C5.

- Synthesis: Prepared via Boc protection of 5-methylpyrazol-3-amine.

- Applications: Serves as a precursor for carboxamide derivatives in drug discovery .

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Functional Group Modifications

Azetidine-Containing Derivatives

- tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) :

- Structural Feature: Azetidine ring fused with pyrazole.

- Synthesis: Suzuki coupling with 2-methylphenylboronic acid (70% yield).

- Reactivity: The azetidine ring introduces conformational rigidity, altering binding affinity in biological targets compared to the flexible methoxy-oxoethyl chain in the target compound .

Boronic Ester Derivatives

Pharmacologically Active Analogs

Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (21) :

- Substituents: Chloroquinoline and dimethoxyphenyl groups.

- Applications: Intermediate in neurotensin receptor ligands. The quinoline moiety enhances π-π stacking interactions, unlike the simpler tert-butyl group in the target compound .

Physicochemical and Reactivity Comparison

Key Differences and Implications

Electronic Effects :

- The tert-butyl group in the target compound provides steric protection and electron donation, enhancing stability. In contrast, halogenated analogs (e.g., 8f) exhibit electron-withdrawing effects, favoring electrophilic reactions .

Biological Interactions :

- Azetidine-containing derivatives (e.g., 5c) offer rigid scaffolds for target binding, whereas the methoxy-oxoethyl group in the target compound may participate in hydrogen bonding .

Synthetic Utility :

- Boronic ester analogs enable diversification via cross-coupling, a feature absent in the target compound but critical for library synthesis in drug discovery .

Biological Activity

Introduction

Tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies highlighting its applications.

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl pyrazole derivatives with appropriate aldehydes or ketones. The synthetic route may include:

- Formation of Pyrazole Derivative : Starting from pyrazole and modifying it to include the tert-butyl and carboxylate groups.

- Condensation Reaction : Reacting the pyrazole derivative with 2-methoxy-2-oxoethyl compounds under acidic or basic conditions to yield the final product.

The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Pharmacological Effects

Various studies have demonstrated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, contributing to their antitumor efficacy .

- Anti-inflammatory Properties : These compounds may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models .

- Antibacterial Activity : Some pyrazole derivatives display significant antibacterial properties, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of pyrazole derivatives. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and bioavailability |

| Methoxy group | Increases potency against specific targets |

| Carboxylate moiety | Essential for receptor binding and activity |

Studies indicate that modifications at specific positions on the pyrazole ring can significantly alter its biological activity, allowing for tailored drug design .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various pyrazole derivatives, including this compound, on MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Additionally, combination therapy with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory potential of this compound was assessed using an LPS-induced model in macrophages. Results demonstrated that this compound significantly reduced NO production and inhibited the expression of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Q & A

Q. Basic Research Focus

- PPE : Wear nitrile gloves (tested for permeation resistance) and P95 respirators to avoid inhalation ().

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., dichloromethane in ).

- Waste disposal : Neutralize acidic byproducts (e.g., TFA from Boc deprotection in ) with bicarbonate before aqueous disposal .

How can computational methods predict hydrogen-bonding interactions in crystalline forms of this compound?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model hydrogen-bond donor/acceptor strengths. For the 2-methoxy-2-oxoethyl group:

- Carbonyl oxygen (O=C) acts as a strong acceptor (ESP ~−50 kcal/mol).

- Pyrazole N–H (if present) serves as a donor (ESP ~+35 kcal/mol).

Pair with Mercury (CCDC) to overlay predicted and experimental packing diagrams. Mismatches >0.5 Å suggest kinetic trapping of metastable forms .

What strategies improve yield in multi-step syntheses involving this compound?

Q. Advanced Research Focus

- Protecting group synergy : Use tert-butyl for carboxylates and THP (tetrahydropyranyl) for amines () to minimize side reactions.

- Flow chemistry : Continuous processing of the cycloaddition step () reduces Sc(OTf)₃ decomposition.

- In-line analytics : IR monitoring of carbonyl stretches (1720–1750 cm⁻¹) ensures intermediate stability before quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.